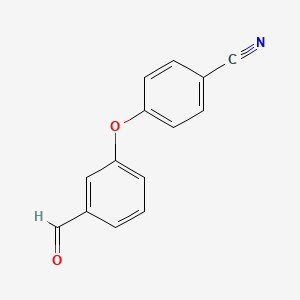

4-(3-甲酰氧基苯氧基)苯甲腈

描述

The compound "4-(3-Formylphenoxy)benzonitrile" is a chemical entity that can be associated with a variety of research areas, including the design of farnesyltransferase inhibitors, the study of molecular structures, and the investigation of liquid crystalline behavior and photophysical properties. Although the provided papers do not directly discuss "4-(3-Formylphenoxy)benzonitrile," they do provide insights into related compounds and their synthesis, characterization, and potential applications, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related benzonitrile derivatives often involves structure-based design and various chemical reactions such as etherification, reduction, and condensation. For instance, a series of 4-substituted benzonitriles were synthesized as selective farnesyltransferase inhibitors, with one compound exhibiting potent cellular activity and favorable pharmacokinetic profiles . Another related compound, "4-(4-methylphenoxy)benzylamine," was synthesized through etherification and reduction, achieving a total yield of 69.3% under optimized conditions . These methods could potentially be adapted for the synthesis of "4-(3-Formylphenoxy)benzonitrile."

Molecular Structure Analysis

The molecular structure of benzonitrile derivatives is often characterized using techniques such as X-ray crystallography, IR, UV-vis, and NMR spectroscopy. For example, the molecular structure of "4-(1-formylnaphthalen-2-yloxy)phthalonitrile" was determined using these methods, revealing a dihedral angle between the planar groups of the molecule . Similarly, the structure of new luminescent benzonitriles was investigated, showing that they possess slightly non-planar unsymmetrical bent structures . These findings suggest that "4-(3-Formylphenoxy)benzonitrile" may also exhibit a unique molecular geometry that could be elucidated using similar techniques.

Chemical Reactions Analysis

Benzonitrile derivatives participate in various chemical reactions, which can be used to modify their structure and properties. For instance, the synthesis of new 4-substituted phthalonitriles involved nucleophilic substitution reactions and the formation of Schiff bases . The electrochemical oxidation of a trianion derived from a benzonitrile compound led to the generation of phenoxyl radicals . These examples indicate that "4-(3-Formylphenoxy)benzonitrile" could also undergo similar reactions, potentially leading to the formation of new compounds with interesting properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzonitrile derivatives, such as liquid crystalline behavior, photophysical properties, and electronic properties, are of significant interest. The study of luminescent benzonitriles revealed that they exhibit nematic or orthorhombic columnar phases depending on the alkoxy chain length and are good blue emitting materials . The electrochemical study of one such compound showed a band gap of 1.89 eV . These properties are crucial for applications in materials science and could be relevant to "4-(3-Formylphenoxy)benzonitrile" as well.

科学研究应用

量子化学研究和振动分析

对 4-乙酰基苯甲腈、4-甲酰基苯甲腈和 4-羟基苯甲腈的振动光谱和量子化学研究进行了比较研究。该研究涉及记录 FTIR 和 FT-拉曼光谱,提供对化合物的结构参数、振动波数和热力学稳定性的见解。这种详细分析旨在了解取代基对苯甲腈部分的影响,重点介绍化合物的动力学和热力学性质以及化学硬度 (Arjunan 等人,2012)。

介晶性质和氢键

对 4-苯甲酰氨基苯甲腈衍生物的研究,其中包括甲酰基或硝基等吸电子基团,揭示了它们比母体化合物更高的转变温度。这一发现归因于分子内氢键,限制了自由旋转并增加了分子平面度,从而影响转变温度 (Hashimoto 等人,2003)。

合成和结构分析

一项研究重点关注由 2,6-二氟苯甲腈和间羟基苯甲酸钠盐合成的氯化物-2,6-双(3-甲酰氧基苯氧基)苯甲腈。该研究不仅详细介绍了合成过程,还探讨了该化合物在进一步化学反应和产品开发中的潜在应用 (张月军,2008)。

光谱和计算研究

探索了一种新型化合物 4-(2-(2-(2-甲酰氧基苯氧基)乙氧基)乙氧基)邻苯二甲腈的合成和表征。这项工作包括光谱分析(FT-IR、NMR、UV-vis)和计算研究,以确认分子结构,并为该化合物在各个科学领域的潜在应用提供见解 (Şen 等人,2019)。

高压锂离子电池的电解质添加剂

研究了 4-(三氟甲基)-苯甲腈作为高压锂离子电池的电解质添加剂,重点介绍了其对提高循环稳定性和容量保持率的影响。这项研究提供了有价值的数据,通过新型电解质添加剂来提高锂离子电池性能 (Huang 等人,2014)。

安全和危害

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It may cause an allergic skin reaction (H317) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective gloves/eye protection/face protection .

作用机制

Target of Action

This compound is often used as an organic synthesis intermediate and pharmaceutical intermediate , suggesting it may interact with a variety of biological targets.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(3-Formylphenoxy)benzonitrile. Factors such as temperature, pH, and the presence of other chemicals could potentially affect its stability and activity . .

属性

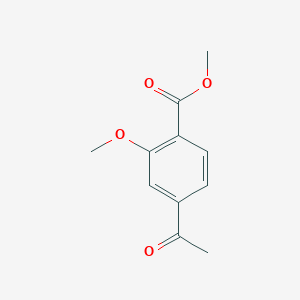

IUPAC Name |

4-(3-formylphenoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2/c15-9-11-4-6-13(7-5-11)17-14-3-1-2-12(8-14)10-16/h1-8,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNFFJDNCDHKHEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)C#N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50531091 | |

| Record name | 4-(3-Formylphenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50531091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90178-72-6 | |

| Record name | 4-(3-Formylphenoxy)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90178-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Formylphenoxy)benzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090178726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(3-Formylphenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50531091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-Formylphenoxy)benzonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BM2U2J9LKS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone](/img/structure/B1338779.png)